molecular formula C14H7NO4 B11047118 4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11047118
M. Wt: 253.21 g/mol
InChI Key: WVIPOKFNHNOTQM-UHFFFAOYSA-N
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Description

4-(2-FURYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, a hydroxy group, and a cyanide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method is the condensation of 2-furyl aldehyde with a suitable chromenone derivative under basic conditions, followed by the introduction of a cyanide group using reagents like potassium cyanide or sodium cyanide. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-FURYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanide group can be reduced to primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furans, amines, and ketones, depending on the specific reaction and conditions used.

Scientific Research Applications

4-(2-FURYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-FURYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanide group can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furonitrile: Similar in structure but lacks the chromenone moiety.

    7-Hydroxy-4-methylcoumarin: Contains a similar chromenone structure but without the furan ring and cyanide group.

    4-Hydroxycoumarin: Another chromenone derivative with different substituents.

Uniqueness

4-(2-FURYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE is unique due to its combination of a furan ring, hydroxy group, and cyanide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H7NO4

Molecular Weight

253.21 g/mol

IUPAC Name

4-(furan-2-yl)-7-hydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C14H7NO4/c15-7-10-13(11-2-1-5-18-11)9-4-3-8(16)6-12(9)19-14(10)17/h1-6,16H

InChI Key

WVIPOKFNHNOTQM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N

Origin of Product

United States

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